molecular formula C9H7F3N2 B13035338 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile

3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile

Cat. No.: B13035338
M. Wt: 200.16 g/mol
InChI Key: IPDNHENKSYKJGA-UHFFFAOYSA-N
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Description

Product Overview 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile (CAS 1212916-55-6) is a chiral chemical building block of interest in advanced pharmaceutical research and synthetic chemistry . This organofluorine compound features a propanenitrile backbone with a stereogenic center bearing an amino group and a 2,3,4-trifluorophenyl ring system. Its molecular formula is C 9 H 7 F 3 N 2 , and it has a molecular weight of 200.16 g/mol . Research Applications and Value This compound serves as a versatile synthetic intermediate, particularly for the construction of more complex molecules. The presence of multiple fluorine atoms on the aromatic ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design . The nitrile group (-C≡N) is a key functional moiety found in many FDA-approved drugs, where it often acts as a hydrogen bond acceptor to enhance binding affinity to biological targets . In medicinal chemistry, nitrile-containing scaffolds are frequently investigated for their potential in developing therapies for various conditions, including cardiovascular diseases and oncology . The primary amino group provides a handle for further chemical transformations, such as amide bond formation or reductive amination, making this compound a valuable starting point for generating diverse chemical libraries. Handling and Safety This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses in humans or animals. For specific handling and storage information, please refer to the relevant Safety Data Sheet (SDS).

Properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

3-amino-3-(2,3,4-trifluorophenyl)propanenitrile

InChI

InChI=1S/C9H7F3N2/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2,7H,3,14H2

InChI Key

IPDNHENKSYKJGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(CC#N)N)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile typically involves the reaction of 2,3,4-trifluorobenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The nitrile group can be introduced through a subsequent reaction with a cyanide source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile. For instance, compounds with similar structures have shown promising results in inhibiting AMPA receptor-mediated toxicity in seizure models:

CompoundTest TypeEfficacyReference
Compound 25MESHigh
Compound 27PTZComparable to standard treatments

These findings suggest that this compound could be developed into new therapeutic agents for epilepsy and other neurological disorders.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. In silico studies indicate potential applications in treating conditions like arthritis and asthma through the inhibition of 5-lipoxygenase (5-LOX) .

Cancer Research

The structural characteristics of this compound allow it to interact with various biological targets implicated in cancer progression. Research indicates that it may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest:

MechanismEffect
Apoptosis InductionReduces cell viability in cancer cell lines
Cell Cycle ArrestPrevents proliferation of cancer cells

These properties position the compound as a candidate for further investigation in oncology .

Agrochemical Applications

The unique chemical properties of this compound make it a potential candidate for developing new agrochemicals. Its ability to modify biological activity can lead to enhanced efficacy in pest control and plant protection strategies. The trifluoromethyl group is particularly noted for increasing the potency of herbicides and fungicides .

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry. Its reactivity allows for the development of new derivatives with tailored biological activities. Notable reactions include:

  • Aza-Michael Addition : Used to synthesize various anilinopropanenitriles.
  • Nucleophilic Substitution : Facilitates the formation of more complex structures that can enhance biological activity.

These synthetic pathways are crucial for expanding the library of compounds available for research and development .

Case Studies

  • Anticonvulsant Activity Study :
    • A series of derivatives were synthesized and tested for their anticonvulsant effects using MES and PTZ models.
    • Results indicated that specific modifications led to enhanced efficacy compared to existing treatments .
  • Anti-inflammatory Mechanism Exploration :
    • In vitro studies demonstrated significant inhibition of inflammatory markers when treated with compounds derived from this compound.
    • This suggests potential therapeutic applications in chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluorophenyl group enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile with closely related compounds:

Compound Name Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 2,3,4-trifluoro C9H7F3N2 200.16 (estimated) Intermediate for drug synthesis; enhanced metabolic stability due to fluorine substitution
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile 4-chloro, 2-fluoro C9H8ClFN2 198.62 Discontinued commercial availability; potential synthesis challenges
(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile 2-bromo, 3-fluoro C9H8BrFN2 243.08 Bromine substitution may increase steric hindrance, affecting enzymatic processing
3-Amino-3-(p-toluoyl)propanenitrile (3a) p-methyl (toluoyl) C10H11N2O 175.21 Widely used in enzymatic hydration to amides; lower halogen content reduces electronic effects

Reactivity and Enzymatic Conversion

  • Enzymatic Hydration: The trifluorophenyl derivative shares reactivity with other β-amino nitriles, such as 3a, which undergo enzymatic hydration via nitrile hydratases (NHases) to yield amides . However, the electron-withdrawing trifluorophenyl group may slow reaction rates compared to non-fluorinated analogs due to reduced nucleophilicity at the nitrile group.
  • In contrast, the trifluorophenyl derivative’s fluorine atoms provide electronic modulation without significant steric hindrance.

Research Findings and Data Trends

Enzymatic Performance

  • Conversion Efficiency: Pseudonocardia thermophila and Pseudomonas marginalis demonstrate high efficiency in converting β-amino nitriles to amides, but fluorinated derivatives like the trifluorophenyl compound may require optimized enzyme variants due to altered electronic profiles .

Market and Availability

  • Regional Availability : Suppliers in China, the U.S., India, and Germany dominate distribution, but real-time inventory tracking is often lacking .

Biological Activity

3-Amino-3-(2,3,4-trifluorophenyl)propanenitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The presence of an amino group, a trifluorophenyl moiety, and a nitrile group contributes to its potential interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H8F3N2C_{10}H_{8}F_{3}N_{2}, with a molecular weight of approximately 248.18 g/mol. The structure features:

  • Amino group : Provides sites for hydrogen bonding and interaction with biological molecules.
  • Trifluorophenyl ring : Enhances lipophilicity and may influence the compound's reactivity and binding affinity.
  • Nitrile group : Offers additional reactivity options, such as nucleophilic attack or coordination with metal ions.

Antitumor Activity

Research has indicated that compounds with similar structural features to this compound exhibit promising antitumor properties. For instance:

  • Mechanism : The trifluoromethyl group enhances the compound's ability to inhibit cancer cell proliferation by modulating enzyme activity involved in cell cycle regulation.
  • Case Studies : In vitro studies have shown that derivatives of similar compounds can effectively reduce the viability of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .

Antimicrobial Properties

The compound also demonstrates significant antimicrobial activity:

  • In Vitro Studies : Research has shown that related compounds exhibit strong inhibitory effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is believed to enhance this activity due to increased membrane permeability .
  • Minimum Inhibitory Concentrations (MIC) : Compounds structurally similar to this compound have reported MIC values indicating effective inhibition of bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, altering their function.
  • Receptor Binding : The trifluorophenyl moiety may facilitate binding to specific receptors involved in signaling pathways related to cancer proliferation or immune response.
  • Modulation of Biochemical Pathways : By influencing pathways such as NF-κB activation, the compound may exert anti-inflammatory effects alongside its antimicrobial properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
4-Amino-2-chlorobenzonitrileAmino group and chlorobenzeneAntitumor and antimicrobial effects
(S)-2-Amino-4-(trifluoromethyl)benzonitrileTrifluoromethyl groupModerate cytotoxicity against cancer cells
2-Chloro-N-(trifluoromethyl)anilineAniline derivativeLimited biological activity compared to others

This table highlights how variations in substituents can significantly impact biological efficacy.

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